N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine in the presence of a suitable oxidizing agent.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a halogenated phenyl compound reacts with the thiazolidine ring.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate compound with an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and acetamide groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and phenyl group are believed to play crucial roles in its biological activity by binding to enzymes or receptors, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- 3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea
Uniqueness
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to the presence of both the thiazolidine ring and the acetamide moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C15H17N3O4S |
Molecular Weight | 319.37 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiazolidinone moiety is known for its potential to disrupt cellular processes in pathogens and cancer cells. The mechanisms include:
- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell wall synthesis or inhibiting essential enzymes.
- Anticancer Activity : It may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and promotion of cell cycle arrest.
- Anti-inflammatory Activity : The compound could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Bacteria | Inhibition (%) |
---|---|
E. coli | 85% |
S. aureus | 91% |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that thiazolidinone derivatives can inhibit the growth of various cancer cell lines. For example:
- Leukemia Cell Line (MOLT-4) : The compound exhibited an inhibition rate of 84.19%.
- CNS Cancer Cell Line (SF-295) : An inhibition ratio of 72.11% was recorded.
These findings highlight the potential of this compound as a promising anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects are attributed to the compound's ability to modulate inflammatory pathways. Studies have indicated that thiazolidinone derivatives can significantly reduce levels of pro-inflammatory cytokines in vitro.
Case Studies
A notable case study involved the evaluation of several thiazolidinone derivatives for their bioactivity:
- Compound 4g : Showed significant anticancer activity with an inhibition value of 84.19% against MOLT-4.
- Compound 4p : Achieved a remarkable inhibition ratio (72.11%) against SF-295.
These studies underline the potential therapeutic applications of this class of compounds.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-4-2-5-17(12-14)24-13-18(21)19-15-6-8-16(9-7-15)20-10-3-11-25(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLAVVRJJQRHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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